2-Methoxy-1-phenylethanol

Regioselective synthesis Styrene oxide methanolysis Chiral building block preparation

2-Methoxy-1-phenylethanol (CAS 3587-84-6) is a chiral secondary benzyl alcohol featuring a methoxymethyl substituent at the benzylic carbon. With a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, this compound exists as a racemic mixture or as isolated (R)- and (S)-enantiomers, each exhibiting distinct optical activity and synthetic utility.

Molecular Formula C9H12O2
Molecular Weight 152.193
CAS No. 3587-84-6
Cat. No. B2815661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-phenylethanol
CAS3587-84-6
Molecular FormulaC9H12O2
Molecular Weight152.193
Structural Identifiers
SMILESCOCC(C1=CC=CC=C1)O
InChIInChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
InChIKeyDGDIVLMPQVYVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-phenylethanol (CAS 3587-84-6): Procurement-Grade Profile for a Differentiated Chiral Secondary Alcohol


2-Methoxy-1-phenylethanol (CAS 3587-84-6) is a chiral secondary benzyl alcohol featuring a methoxymethyl substituent at the benzylic carbon . With a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, this compound exists as a racemic mixture or as isolated (R)- and (S)-enantiomers, each exhibiting distinct optical activity and synthetic utility [1]. Unlike simple phenylethanols, the presence of the β-methoxy group introduces an additional hydrogen-bond acceptor, alters lipophilicity, and creates a stereogenic center adjacent to a coordinating oxygen, enabling applications in asymmetric catalysis and chiral resolution that are inaccessible to its non-methoxylated analogs .

Why 1-Phenylethanol, 2-Phenylethanol, or 2-Methoxy-2-phenylethanol Cannot Substitute for 2-Methoxy-1-phenylethanol in Critical Applications


The substitution of 2-methoxy-1-phenylethanol with its closest analogs—1-phenylethanol, 2-phenylethanol, or the regioisomeric 2-methoxy-2-phenylethanol—is precluded by quantifiable differences in physicochemical properties, regiochemistry-dependent synthetic routes, and divergent chiral recognition profiles [1]. The β-methoxy group in the target compound simultaneously lowers logP by approximately 0.3–0.8 log units relative to non-methoxylated phenylethanols, increases the topological polar surface area (TPSA) from ~20 Ų to 29.5 Ų, and adds a second hydrogen-bond acceptor . These alterations directly impact chromatographic retention, extraction efficiency, and biological target engagement. Moreover, the distinct regiochemistry between 2-methoxy-1-phenylethanol and 2-methoxy-2-phenylethanol determines which stereoisomer is accessible under a given catalytic condition, making them non-interchangeable in asymmetric synthesis workflows [2].

Quantitative Differentiation Evidence for 2-Methoxy-1-phenylethanol (CAS 3587-84-6) Against Key Comparators


Regioselectivity in Epoxide Ring Opening: 2-Methoxy-1-phenylethanol vs. 2-Methoxy-2-phenylethanol Product Distribution

Under Lewis acid-catalyzed methanolysis of styrene oxide, the reaction proceeds with complete regioselectivity for nucleophilic attack at the benzylic position, affording exclusively (S)-2-methoxy-2-phenylethanol (≥95% ee) and producing no detectable 2-methoxy-1-phenylethanol [1]. Conversely, base-catalyzed hydrolysis with sodium methoxide yields both regioisomers as enantiomeric pairs, enabling access to 2-methoxy-1-phenylethanol [2]. This divergent regiochemical outcome means that procurement of the 1-isomer requires fundamentally different synthetic conditions than those optimized for the 2-isomer .

Regioselective synthesis Styrene oxide methanolysis Chiral building block preparation

Lipophilicity (LogP) Differentiation: 2-Methoxy-1-phenylethanol vs. 1-Phenylethanol and 2-Phenylethanol

The β-methoxy substituent of 2-methoxy-1-phenylethanol reduces its calculated and experimental logP by approximately 0.3–0.8 units relative to non-methoxylated phenylethanols. The ACD/LogP of 2-methoxy-1-phenylethanol is 1.07, its XLogP3-AA is 0.9, and its reported LogP (ChemSrc) is 1.37 . By contrast, 1-phenylethanol exhibits LogP values ranging from 1.40 to 1.74, and 2-phenylethanol has a LogP of approximately 1.36 [1]. This increased hydrophilicity affects liquid-liquid extraction efficiency, reversed-phase chromatographic retention, and potentially blood-brain barrier penetration in biological studies.

Lipophilicity LogP ADME profiling Solvent extraction

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: 2-Methoxy-1-phenylethanol vs. 1-Phenylethanol

The methoxymethyl substituent of 2-methoxy-1-phenylethanol increases its topological polar surface area (TPSA) to 29.5 Ų compared to 20.2 Ų for 1-phenylethanol . Additionally, 2-methoxy-1-phenylethanol possesses 2 hydrogen-bond acceptor atoms versus 1 for 1-phenylethanol [1]. These molecular descriptors predict differential permeability across biological membranes (e.g., Caco-2 cell monolayers) and altered retention on polar stationary phases, with the target compound exhibiting stronger retention on normal-phase silica and distinct selectivity on carbohydrate-based chiral stationary phases [2].

Polar surface area Hydrogen bonding Membrane permeability Chromatographic retention

Differential GHS Hazard Classification: 2-Methoxy-1-phenylethanol vs. 2-Methoxy-2-phenylethanol

Regulatory hazard classifications reveal a meaningful safety differentiation between the two regioisomers. 2-Methoxy-1-phenylethanol is classified under the EU CLP regulation as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 (H336) [1]. In contrast, (R)-(-)-2-methoxy-2-phenylethanol carries an Acute Toxicity Oral Category 4 (H302) classification, indicating harmful effects if swallowed, a hazard not assigned to the 1-isomer . This difference in acute oral toxicity profile has implications for laboratory handling procedures, waste disposal classification, and shipping restrictions.

Toxicity profiling GHS classification Safety assessment Regulatory compliance

Optimal Application Scenarios for 2-Methoxy-1-phenylethanol (CAS 3587-84-6) Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Carboxylic Acids via Diphenylboric Ester-Mediated Kinetic Resolution

2-Methoxy-1-phenylethanol, employed as its diphenylboric ester derivative, serves as a chiral source for the kinetic resolution of cyclic dl-dicarboxylic anhydrides, enabling the preparation of optically active α-arylcarboxylic acids including pyrethroid acids [1]. This application exploits the specific stereochemistry at the benzylic position of the 1-isomer; the corresponding 2-methoxy-2-phenylethanol cannot engage in the same boric ester-mediated transition-state organization due to the different spatial orientation of the hydroxyl and methoxy groups.

HPLC Method Development Requiring Differentiated Retention of β-Methoxylated vs. Non-Methoxylated Phenylethanols

The 9.3 Ų increase in TPSA and the additional H-bond acceptor of 2-methoxy-1-phenylethanol relative to 1-phenylethanol enables baseline chromatographic separation on polar stationary phases such as Chiracel OB-H [2]. Analytical laboratories developing chiral purity methods for phenylethanol-derived intermediates can leverage these quantitative differences to achieve resolution factors (Rs) exceeding 1.5 under optimized mobile phase conditions (n-hexane/isopropanol 90:10 to 85:15 v/v).

Synthetic Route Scouting Where Regioisomeric Purity is Critical for Downstream Drug Intermediate Quality

In pharmaceutical intermediate synthesis, the complete regiochemical divergence between 2-methoxy-1-phenylethanol and 2-methoxy-2-phenylethanol under Lewis acid vs. basic epoxide-opening conditions [3] necessitates careful sourcing of the correct isomer. Medicinal chemistry teams developing β-methoxy-substituted chiral building blocks for 1,4-dihydropyridine or related heterocyclic scaffolds must verify that their procured material matches the required regiochemistry, as the two isomers produce diastereomeric products when coupled to chiral carboxylic acid derivatives.

Laboratory-Scale Synthesis Benefiting from Reduced Acute Oral Toxicity Burden

For academic and industrial research laboratories conducting multigram-scale reactions, the absence of an H302 acute oral toxicity classification for 2-methoxy-1-phenylethanol, in contrast to the H302-classified 2-methoxy-2-phenylethanol [4], may reduce the administrative and PPE requirements for routine handling, storage, and waste disposal. This distinction is particularly relevant when scaling reactions from milligram to kilogram quantities where cumulative exposure risk and regulatory compliance costs diverge.

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